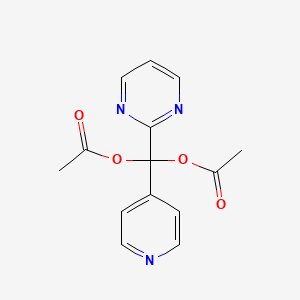![molecular formula C15H21NO3 B4682084 1-[(2,5-dimethoxyphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4682084.png)
1-[(2,5-dimethoxyphenyl)amino]-4,4-dimethyl-1-penten-3-one
Übersicht
Beschreibung
1-[(2,5-dimethoxyphenyl)amino]-4,4-dimethyl-1-penten-3-one, also known as DAPK1 inhibitor, is a chemical compound that has shown promising results in scientific research. This compound is a potent and selective inhibitor of death-associated protein kinase 1 (DAPK1), which is a serine/threonine kinase that plays a crucial role in cell death and survival pathways. The purpose of
Wirkmechanismus
1-[(2,5-dimethoxyphenyl)amino]-4,4-dimethyl-1-penten-3-one acts as a potent and selective inhibitor of this compound by binding to the ATP-binding site of the enzyme. This compound is a serine/threonine kinase that plays a crucial role in the regulation of cell death and survival pathways. The inhibition of this compound by this compound induces cell death in cancer cells and protects neurons from degeneration in neurodegenerative disorders.
Biochemical and Physiological Effects
This compound has been shown to induce cell death in cancer cells by inhibiting this compound. The compound has also been shown to protect neurons from degeneration in neurodegenerative disorders by inhibiting this compound. The compound has no significant effects on normal cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2,5-dimethoxyphenyl)amino]-4,4-dimethyl-1-penten-3-one is a potent and selective inhibitor of this compound, which makes it a valuable tool for studying the role of this compound in various diseases. The compound has shown promising results in preclinical studies, but its efficacy and safety in humans are yet to be determined. The limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at higher concentrations.
Zukünftige Richtungen
1-[(2,5-dimethoxyphenyl)amino]-4,4-dimethyl-1-penten-3-one has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. The future directions for research on this compound include:
1. Further studies to determine the efficacy and safety of the compound in humans.
2. Development of more potent and selective this compound inhibitors.
3. Investigation of the potential use of the compound in combination with other therapeutic agents.
4. Studies to determine the mechanism of action of the compound in various diseases.
5. Investigation of the potential use of the compound in other diseases such as autoimmune diseases and infectious diseases.
Conclusion
This compound is a promising chemical compound that has shown potential therapeutic applications in various diseases. The compound acts as a potent and selective inhibitor of this compound, which plays a crucial role in cell death and survival pathways. The compound has shown promising results in preclinical studies, but its efficacy and safety in humans are yet to be determined. Further research is needed to determine the full potential of this compound in various diseases.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-dimethoxyphenyl)amino]-4,4-dimethyl-1-penten-3-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. The compound has shown promising results in preclinical studies as a this compound inhibitor, which plays a crucial role in the regulation of cell death and survival pathways. The inhibition of this compound has been shown to induce cell death in cancer cells and protect neurons from degeneration in neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(E)-1-(2,5-dimethoxyanilino)-4,4-dimethylpent-1-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)14(17)8-9-16-12-10-11(18-4)6-7-13(12)19-5/h6-10,16H,1-5H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZNOJCQTZEWSH-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CNC1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/NC1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B4682010.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4682026.png)
![N-[2-(4-tert-butylphenyl)-2-(4-morpholinyl)ethyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4682027.png)
![3-(2-cyclopentylethyl)-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4682035.png)
![1-[(4-chlorophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide](/img/structure/B4682047.png)
![3-[(4-bromo-2-fluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4682049.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-3-(2-thienyl)acrylamide](/img/structure/B4682056.png)
![N-(2-chloro-4-methylphenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4682065.png)
![5-imino-2-(2-methylphenyl)-6-{4-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4682073.png)

![4-[2-(2-quinolinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B4682099.png)
![2-chloro-N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide](/img/structure/B4682107.png)
![N-(4-methylphenyl)-N'-[1-(4-methylphenyl)propyl]thiourea](/img/structure/B4682108.png)